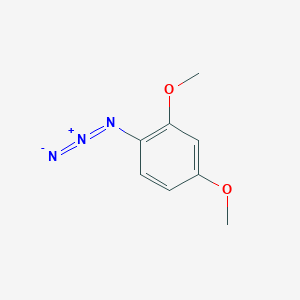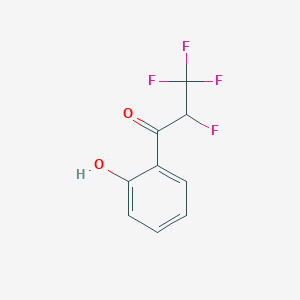
1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring with a carboxamide group at the 3-position, a phenyl group at the nitrogen atom, and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form an intermediate, which is then reacted with active methylene nitriles to yield the desired compound . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been employed to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and dyes.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of specific kinases and proteases, which are involved in cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but differs in its functional groups.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81685-52-1 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
1-methyl-2-oxo-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-5-8-11(13(15)17)12(16)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,16) |
InChI-Schlüssel |
HWODPCQTFTWIOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


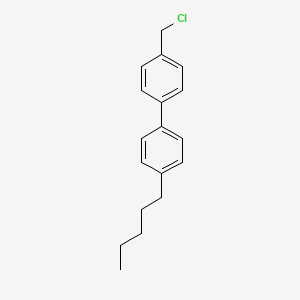
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
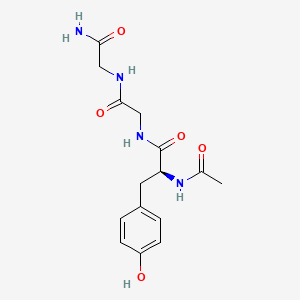
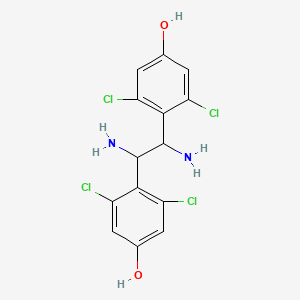
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
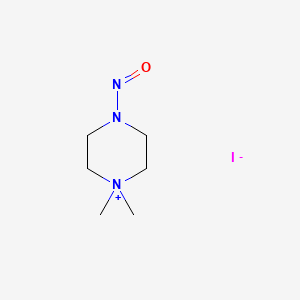
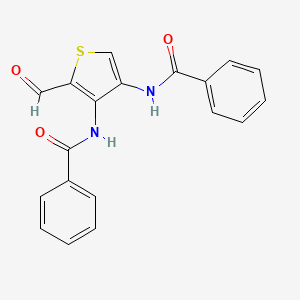
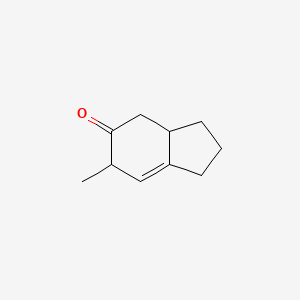
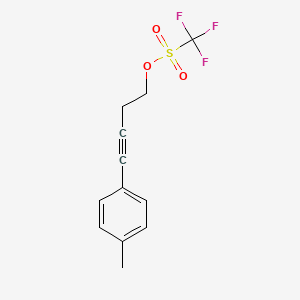
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
